[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](3-bromophenyl)methanone
CAS No.:
Cat. No.: VC16340589
Molecular Formula: C17H15BrN4O3S2
Molecular Weight: 467.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15BrN4O3S2 |
|---|---|
| Molecular Weight | 467.4 g/mol |
| IUPAC Name | [4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(3-bromophenyl)methanone |
| Standard InChI | InChI=1S/C17H15BrN4O3S2/c18-13-4-1-3-12(11-13)17(23)21-7-9-22(10-8-21)27(24,25)15-6-2-5-14-16(15)20-26-19-14/h1-6,11H,7-10H2 |
| Standard InChI Key | ZBQFMSIYAFUXRK-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C(=O)C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Introduction
[Introduction to 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone](pplx://action/followup)
The compound 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic molecule that integrates a benzothiadiazole moiety, a piperazine ring, and a bromophenyl group. This structure suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.
Synthesis
The synthesis of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone likely involves multi-step organic reactions. These steps may include:
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Step 1: Preparation of the benzothiadiazole moiety.
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Step 2: Introduction of the sulfonyl group to the piperazine ring.
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Step 3: Coupling with the 3-bromophenyl group, possibly through a methanone linkage.
Reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are typically used to monitor reaction progress and purity.
Potential Applications
Given its structural complexity and the presence of pharmacologically active moieties, this compound could be explored for applications in:
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Pharmaceuticals: Targeting specific biological pathways for therapeutic effects.
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Materials Science: Incorporation into materials with unique optical or electrical properties.
Data Tables
Table 1: General Properties of Similar Compounds
| Property | Value (Approximate) |
|---|---|
| Molecular Weight | 450-500 g/mol |
| Solubility | Moderate in DMSO and acetonitrile |
| Potential Applications | Pharmaceuticals, Materials Science |
Table 2: Synthesis Steps
| Step | Description |
|---|---|
| 1 | Preparation of benzothiadiazole moiety |
| 2 | Introduction of sulfonyl group to piperazine ring |
| 3 | Coupling with 3-bromophenyl group |
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